

Purpurogenone: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Purpurogenone	
Cat. No.:	B12685956	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purpurogenone is a naturally occurring polyketide, a class of secondary metabolites known for their diverse and potent biological activities.[1] It is a pigment produced by the fungus Penicillium purpurogenum, a species recognized for its production of various pigments with potential applications in the food and textile industries.[2][3] The definitive chemical structure of **purpurogenone** was established through reinvestigation in the early 1970s.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological context of **purpurogenone**, alongside related experimental methodologies.

Chemical Structure and Identification

Purpurogenone is chemically identified as 6,7,9-trihydroxy-3-methyl-3,4-dihydrobenzo[g]isochromen-10-one.[4] Its molecular structure consists of a tetracyclic benzo[g]isochromene core, characterized by a fusion of benzene, pyran, and cyclohexene rings, with hydroxyl and methyl functional groups.

Key Structural Identifiers:



Identifier	Value
Molecular Formula	C14H12O5[4]
IUPAC Name	6,7,9-trihydroxy-3-methyl-3,4- dihydrobenzo[g]isochromen-10-one[4]
CAS Number	577-25-3[4]
PubChem CID	135441763[4]
InChI	InChI=1S/C14H12O5/c1-6-2-7-3-8- 12(14(18)9(7)5-19-6)10(15)4-11(16)13(8)17/h3- 6,15-17H,2H2,1H3[4]
SMILES	CC1CC2=CC3=C(C(=CC(=C3O)O)O)C(=O)C2= CO1[4]

Physicochemical Properties

The physicochemical properties of **purpurogenone** are crucial for understanding its behavior in biological systems and for the development of potential applications. The following table summarizes the key computed properties available for **purpurogenone**.

Property	Value	Source
Molecular Weight	260.24 g/mol	[4]
Exact Mass	260.06847348 Da	[4]
Topological Polar Surface Area	87 Ų	[4]
Hydrogen Bond Donor Count	3	[4]
Hydrogen Bond Acceptor Count	5	[4]
Rotatable Bond Count	1	[4]
Complexity	466	[4]
XLogP3	1.9	[4]





Biological Activities and Potential Applications

While specific quantitative biological data for purified **purpurogenone** (C₁₄H₁₂O₅) is limited in publicly available literature, the broader class of pigments and extracts from Penicillium purpurogenum has been investigated for various biological activities. It is important to note that these activities are not definitively attributed to **purpurogenone** alone, as the extracts contain a mixture of compounds.

Extracts from P. purpurogenum have demonstrated antioxidant and antibacterial activities.[5] For instance, a red pigment extract showed DPPH radical scavenging capacity and activity against various bacteria.[5] Other compounds isolated from this fungus, such as citrinin derivatives, have shown antimicrobial potential against Candida albicans, Candida tropicalis, and Staphylococcus aureus.[5]

The benzo[g]isochromene scaffold, the core structure of **purpurogenone**, is found in various natural products that exhibit a range of biological effects, including antitumor and antimicrobial properties.[6] For example, a novel benzo[g]isochromene from Rubia philippinensis was found to inhibit soluble epoxide hydrolase, an enzyme linked to cardiovascular disorders, with an IC50 of 0.6 \pm 0.01 μ M.[7] This suggests that **purpurogenone** could be a candidate for similar biological screening.

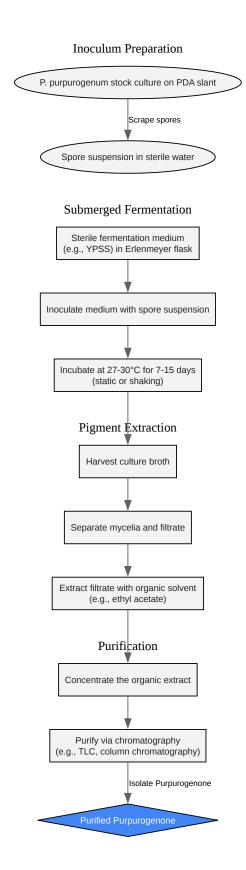
Experimental Protocols

Detailed experimental protocols for the specific isolation and biological evaluation of **purpurogenone** are not readily available. However, general methodologies for the production, extraction, and analysis of pigments from Penicillium purpurogenum can be adapted.

Production of Purpurogenone via Submerged Fermentation

The production of pigments from Penicillium **purpurogenone** is typically achieved through submerged fermentation. The following is a generalized protocol based on literature for pigment production.





Click to download full resolution via product page

Fig. 1: General workflow for **purpurogenone** production and isolation.



Materials and Reagents:

- Penicillium purpurogenum culture
- Potato Dextrose Agar (PDA)
- Yeast Phosphate Soluble Starch (YPSS) medium or similar
- Sterile water
- Organic solvents (e.g., ethyl acetate, methanol)
- Chromatography supplies (TLC plates, silica gel, etc.)

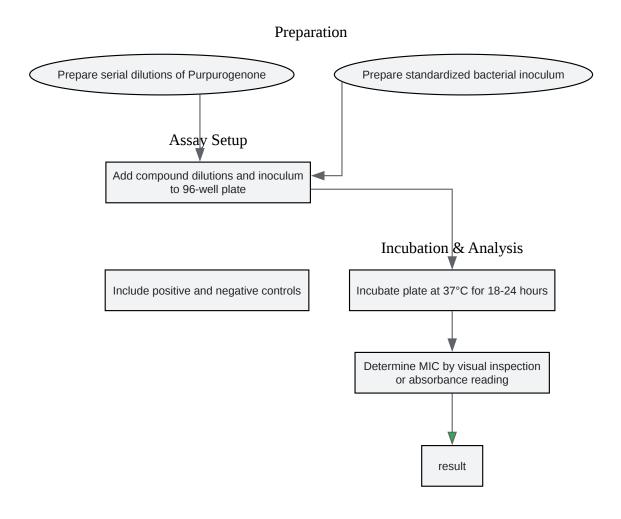
Procedure:

- Inoculum Preparation: Prepare a spore suspension of P. purpurogenum from a mature PDA slant by scraping the spores into sterile water.[2]
- Fermentation: Inoculate a sterile fermentation medium (e.g., YPSS) with the spore suspension. Incubate the culture at 27-30°C for 7 to 15 days under static or shaking conditions. Optimal conditions for pigment production, such as carbon and nitrogen sources, pH, and temperature, may need to be determined empirically.[2][8][9]
- Extraction: After incubation, separate the mycelium from the culture broth by filtration. The filtrate, which contains the extracellular pigments, is then extracted with an organic solvent like ethyl acetate.[10]
- Purification: The organic extract is concentrated under reduced pressure. The crude pigment
 mixture can then be subjected to chromatographic techniques, such as Thin Layer
 Chromatography (TLC) or column chromatography over silica gel, to isolate and purify
 purpurogenone.[11]

Antimicrobial Activity Assay (General Protocol)

The antimicrobial activity of purified **purpurogenone** can be assessed using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).





Click to download full resolution via product page

Fig. 2: Workflow for determining Minimum Inhibitory Concentration (MIC).

Materials and Reagents:

- Purified purpurogenone
- Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
- Mueller-Hinton Broth (MHB) or other suitable growth medium
- 96-well microtiter plates



• Spectrophotometer (optional)

Procedure:

- Preparation: Prepare a stock solution of purpurogenone in a suitable solvent (e.g., DMSO).
 Perform serial two-fold dilutions of the compound in the growth medium in a 96-well plate.
- Inoculation: Prepare a standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the growth medium. Add the bacterial suspension to each well of the microtiter plate.
- Controls: Include a positive control (bacteria with no compound) and a negative control (medium only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC: The MIC is the lowest concentration of the compound that completely
 inhibits visible growth of the microorganism. This can be determined by visual inspection or
 by measuring the absorbance at 600 nm.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **purpurogenone**. Given the cytotoxic and antimicrobial activities observed in related compounds and extracts, potential mechanisms could involve the inhibition of key enzymes, disruption of cell membranes, or interference with cellular signaling cascades. Further research is required to elucidate the precise mechanism of action of **purpurogenone**.

Conclusion

Purpurogenone is a structurally defined metabolite from Penicillium purpurogenum with potential for biological activity based on its chemical class. While its specific biological functions and mechanisms of action remain largely unexplored, this guide provides a foundational understanding of its chemical and physical properties. The provided experimental frameworks can serve as a starting point for researchers interested in the further investigation and potential development of this natural product. Future studies should focus on the targeted isolation of



purpurogenone and the quantitative assessment of its biological activities to unlock its full therapeutic or industrial potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Biological activities of meroterpenoids isolated from different sources PMC [pmc.ncbi.nlm.nih.gov]
- 2. masujournal.org [masujournal.org]
- 3. cdmf.org.br [cdmf.org.br]
- 4. Studies in mycological chemistry. Part XXVIII. Isolation and structure of deoxypurpurogenone, a minor pigment of Penicillium purpurogenum Stoll - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. phytojournal.com [phytojournal.com]
- 7. researchgate.net [researchgate.net]
- 8. masujournal.org [masujournal.org]
- 9. ijcmas.com [ijcmas.com]
- 10. Investigating red pigment production by Penicillium purpurogenum DSM 62866 [open.uct.ac.za]
- 11. microbiologyjournal.org [microbiologyjournal.org]
- To cite this document: BenchChem. [Purpurogenone: A Technical Guide to its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12685956#purpurogenone-chemical-structure-and-properties]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com